REACTION_CXSMILES
|
[OH-].[Na+].[C:3]([C:5]1[CH:6]=[C:7](B(O)O)[CH:8]=[CH:9][CH:10]=1)#[N:4].Br[C:15]1[CH:24]=[C:23]2[C:18]([CH:19]=[CH:20][NH:21][C:22]2=[O:25])=[CH:17][CH:16]=1>O.CO.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:3]([C:5]1[CH:6]=[C:7]([C:15]2[CH:24]=[C:23]3[C:18]([CH:19]=[CH:20][NH:21][C:22]3=[O:25])=[CH:17][CH:16]=2)[CH:8]=[CH:9][CH:10]=1)#[N:4] |f:0.1,6.7.8|
|
Name
|
|
Quantity
|
214 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.13 kg
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C=CC1)B(O)O
|
Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C=CNC(C2=C1)=O
|
Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under N2 for 5 hours
|
Duration
|
5 h
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The light grey solid was collected by filtration
|
Type
|
TEMPERATURE
|
Details
|
heated to 80° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the solid collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (2 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
methanol (2 L) and dried in vacuo at 50° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C=CC1)C1=CC=C2C=CNC(C2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.43 mol | |
AMOUNT: MASS | 1.09 kg | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |